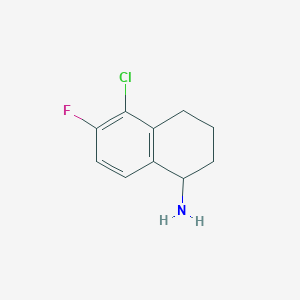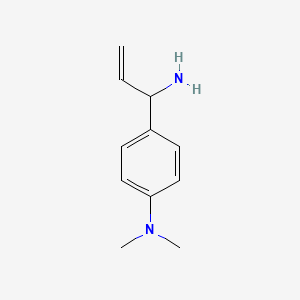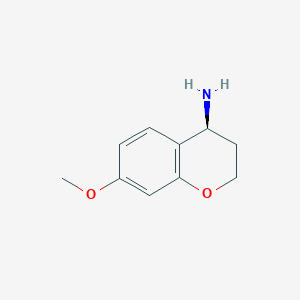![molecular formula C9H6N4O2 B13043874 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL](/img/structure/B13043874.png)
2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzamide with glyoxal in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
科学的研究の応用
2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
類似化合物との比較
Similar Compounds
Oxazolo[4,5-g]quinazoline-2(1H)-one: Known for its potential as an EGFR inhibitor.
Quinazoline derivatives: Such as erlotinib and gefitinib, which are used as anticancer agents.
Uniqueness
2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other quinazoline derivatives. Its oxazole ring imparts distinct chemical properties, making it a valuable compound for various research applications .
特性
分子式 |
C9H6N4O2 |
|---|---|
分子量 |
202.17 g/mol |
IUPAC名 |
2-amino-7H-[1,3]oxazolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C9H6N4O2/c10-9-13-6-1-4-5(2-7(6)15-9)11-3-12-8(4)14/h1-3H,(H2,10,13)(H,11,12,14) |
InChIキー |
PDKCGKAAXQQQNC-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC3=C1N=C(O3)N)N=CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride](/img/structure/B13043792.png)


![3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13043797.png)


![Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate](/img/structure/B13043823.png)




![7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine](/img/structure/B13043853.png)

![2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol](/img/structure/B13043872.png)
